(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide
Overview
Description
(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide is a phosphonium salt that is used in organic synthesis, particularly in the Wittig reaction to generate α-fluoro-α,β-unsaturated esters with (Z)-selectivity . This compound is related to other triphenylphosphonium salts, which are known for their versatility in chemical reactions due to the presence of the stable phosphonium cation.
Synthesis Analysis
The synthesis of related phosphonium salts often involves the reaction of a phosphine with an appropriate alkylating agent. For example, quaternary phosphonium salts can be synthesized by quaternization of tertiary phosphines with halogenated compounds . In the case of (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide, the synthesis involves the in situ generation of fluorinated phosphoranes from alkoxycarbonylmethyltriphenylphosphonium bromides, which then undergo a Wittig reaction with aldehydes .
Molecular Structure Analysis
The molecular structure of phosphonium salts is characterized by a phosphorus atom bonded to four organic groups. In the case of (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide, the phosphorus atom is bonded to three phenyl groups and one (tert-butoxycarbonylmethyl) group. The structure of related phosphonium salts has been confirmed by various spectroscopic methods, including NMR and FT-IR, and in some cases by single-crystal X-ray diffraction .
Chemical Reactions Analysis
Phosphonium salts are known to participate in a variety of chemical reactions. They can act as halogen carriers in bromination reactions, as seen with polymer-bound triphenylphosphonium perbromide . They also serve as intermediates in the synthesis of molecularly imprinted polymers for selective recognition and extraction of bioactive compounds . Furthermore, reactions with organolithium reagents can lead to the formation of various organophosphorus compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphonium salts like (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide include good solubility in organic solvents, which is advantageous for their use in organic synthesis . They are also known for their thermal and physicochemical stability, which makes them suitable for use as reagents in various chemical transformations . The phosphonium cation imparts a positive charge to the molecule, which can facilitate its reactivity with nucleophiles.
Scientific Research Applications
Protecting Groups for Alkyl Halooxobutanoates : A method has been developed for preparing pure (3-alkoxycarbonyl-2-oxopropyl)triphenylphosphonium salts, which are useful as protecting groups for alkyl 4-halo-3-oxobutanoates. This process involves the use of silyl enol ethers and triphenylphosphine (Moorhoff, 1997).
Hydrogen Bromide Production : A process has been developed for producing anhydrous hydrogen bromide using tert-Bu bromide and triphenylphosphine, which yields hydrogen(triphenyl)phosphonium bromide (Wang & Schlosser, 1994).
Phosphonium Salt Synthesis : Phosphonium salts have been synthesized from benzyltriphenylphosphonium salts and aminals, leading to [α-(Dimethylaminomethylene)benzyl]triphenylphosphonium salts, which have applications in organic synthesis (Bredereck, Simchen, & Griebenow, 1973).
Protective Groups for Amino Acids : A process for converting bromoethoxycarbonyl protective groups to phosphonioethoxycarbonyl protective groups in amino acids has been developed. This process is important for peptide synthesis (Kunz, 1976).
Nickel-Catalyzed Hydroboration : In a study on nickel-catalyzed hydroboration of dienes, methyltriphenylphosphonium bromide was used. This process has implications for the synthesis of various organic compounds (Ely & Morken, 2012).
Antimicrobial and Antioxidant Applications : Phosphonium salts based on 2,6-di-tert-butyl-4-methylphenol, including those utilizing triphenylphosphine, have been found to exhibit antimicrobial and antioxidant activities (Andriyashin et al., 2012).
Mitochondria Targeted Photocytotoxicity : Oxovanadium(IV) complexes of curcumin, including those with triphenylphosphonium methylphenyl bromide, have been studied for their ability to target mitochondria for photocytotoxicity in cancer cells (Banik et al., 2014).
Safety And Hazards
“(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide” is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/eye protection/face protection (P280), and washing with plenty of water if it comes into contact with skin (P302 + P352) .
Future Directions
The future directions of “(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide” could involve its use in the preparation of N-(phenylmethyl)-cis-pyrrolidinediacetic acid esters via double aza-Michael addition reaction and in the stereoselective preparation of α-fluoro-α,β-unsaturated esters via deprotonation, followed by fluorination and stereoselective Wittig olefination with aldehydes .
properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O2P.BrH/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLFRTJDWWKIAK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370018 | |
Record name | (2-tert-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide | |
CAS RN |
59159-39-6 | |
Record name | 59159-39-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-tert-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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